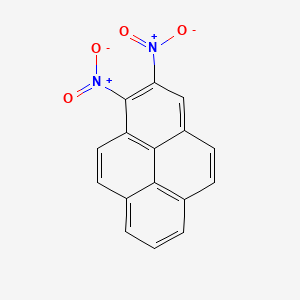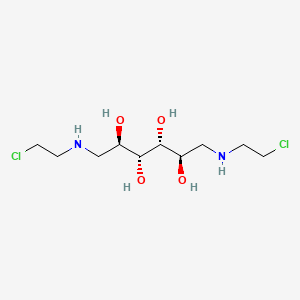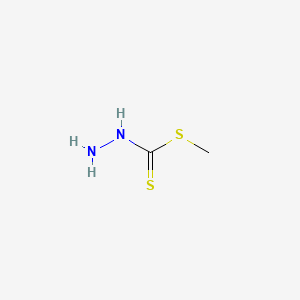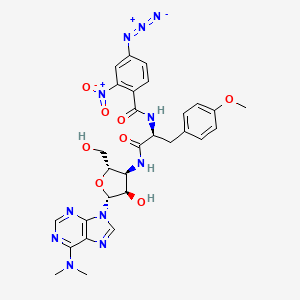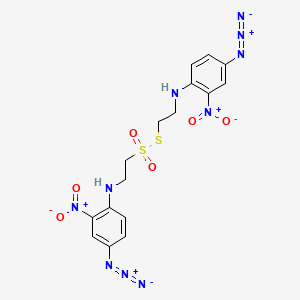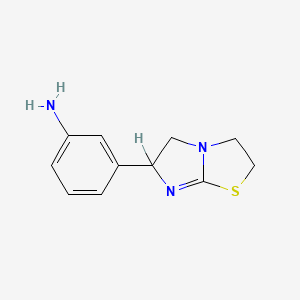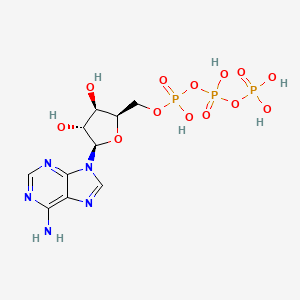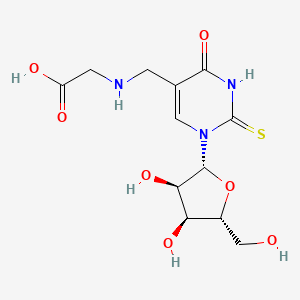![molecular formula C16H22N4O3 B1229015 7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE](/img/structure/B1229015.png)
7-(BUTYLAMINO)-6-NITROSPIRO[1,3-BENZODIAZOLE-2,1'-CYCLOHEXAN]-3-IUM-3-OLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine is a complex organic compound belonging to the class of imidazolines This compound is characterized by its unique spiro structure, which involves a benzimidazole ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the spirocyclization to form the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines.
Scientific Research Applications
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine
- N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine
- N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine
Uniqueness
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1’-cyclohexane]imine stands out due to its specific substitution pattern and the presence of both nitro and hydroxy groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
N-butyl-1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine |
InChI |
InChI=1S/C16H22N4O3/c1-2-3-11-17-14-13(20(22)23)8-7-12-15(14)18-16(19(12)21)9-5-4-6-10-16/h7-8,21H,2-6,9-11H2,1H3 |
InChI Key |
LNCSRMVOFBGQIE-UHFFFAOYSA-N |
SMILES |
CCCCN=C1C(=CC=C2C1=NC3(N2O)CCCCC3)[N+](=O)[O-] |
Canonical SMILES |
CCCCN=C1C(=CC=C2C1=NC3(N2O)CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)
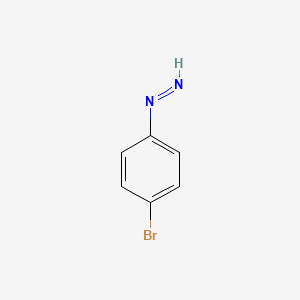
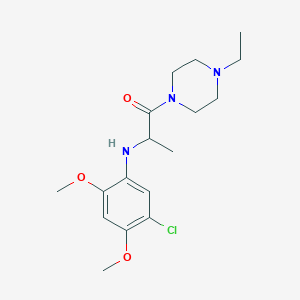
![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1228940.png)
